Oral Bioavailability Improvement: Formulated Imperialine (Soluplus® SD Tablet) Versus Unmodified Imperialine
Imperialine's clinical utility is constrained by a short half-life and stomach degradation [1]. A Soluplus®-based solid dispersion sustained-release tablet formulation was developed to address these limitations. In a pharmacokinetic study conducted in Beagle dogs, the formulated imperialine tablet demonstrated a 2.46-fold improvement in oral bioavailability compared to unmodified imperialine, as measured by the mean AUC(0–24) of 89.581 ± 21.243 μg·h/L [1]. The formulation also reduced Cmax by one-fold and prolonged Tmax by two-fold, confirming sustained-release behavior [1]. In vitro dissolution studies across pH 1.2, 5.8, 7.0, and 7.4 media established a strong in vitro–in vivo correlation with coefficients above 0.9900 [1].
| Evidence Dimension | Oral bioavailability (AUC₀–₂₄) |
|---|---|
| Target Compound Data | 89.581 ± 21.243 μg·h/L (formulated imperialine sustained-release tablet) |
| Comparator Or Baseline | Unmodified imperialine (baseline AUC not explicitly quantified in this source; fold-change reported) |
| Quantified Difference | 2.46-fold improvement in oral bioavailability |
| Conditions | Beagle dog pharmacokinetic study; Soluplus®-based solid dispersion tablet (imperialine/Soluplus® ratio 1:8 w/w); direct compression method |
Why This Matters
Researchers requiring oral administration of imperialine in vivo should procure the formulated version or incorporate Soluplus®-based solid dispersion methodology to achieve reproducible systemic exposure; unmodified imperialine yields substantially lower and more variable bioavailability.
- [1] Lin Q, Fu Y, Li J, Qu M, Deng L, Gong T, Zhang ZR. A (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)-dispersed sustained-release tablet for imperialine to simultaneously prolong the drug release and improve the oral bioavailability. Eur J Pharm Sci. 2015;79:44-52. View Source
